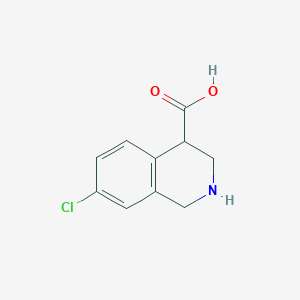

7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Description

7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (CID 82585267) is a tetrahydroisoquinoline derivative featuring a chlorine substituent at position 7 and a carboxylic acid group at position 4. Its molecular formula is C₁₀H₁₀ClNO₂, with a molecular weight of 211.65 g/mol.

The compound’s predicted collision cross-section (CCS) values for various adducts range from 141.5 Ų ([M+H]⁺) to 154.5 Ų ([M+Na]⁺), indicating moderate molecular size and ion mobility characteristics .

Properties

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14/h1-3,9,12H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHHAPJAMFOUCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(CN1)C=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of 1,2,3,4-tetrahydroisoquinoline followed by carboxylation. The chlorination step typically uses reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position. The carboxylation step can be carried out using carbon dioxide in the presence of a suitable base, such as sodium hydroxide, to form the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and carboxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.

Medicine: It has potential therapeutic applications, including the development of drugs for neurological disorders and cancer.

Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, leading to increased levels of neurotransmitters in the brain. This mechanism is of particular interest in the development of treatments for neurological disorders.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and related analogs:

Key Observations:

- Positional Isomerism: The (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid () lacks the chloro substituent and positions the carboxylic acid at position 3 instead of 4.

- Scaffold Differences: The indole-based analog () replaces the tetrahydroisoquinoline core with an aromatic indole system, introducing planar rigidity and distinct electronic properties. The additional methyl group at position 3 may enhance lipophilicity .

Physicochemical and Spectroscopic Comparisons

Collision Cross-Section (CCS) Data (Target Compound Only):

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 212.04729 | 141.5 |

| [M+Na]⁺ | 234.02923 | 154.5 |

| [M-H]⁻ | 210.03273 | 142.5 |

The CCS values for this compound suggest a compact ionized structure compared to larger aromatic systems like caffeic acid, which lacks reported CCS data but is known for higher polarity due to multiple hydroxyl groups .

Research and Application Contexts

- Target Compound: No documented pharmacological or industrial uses exist, though its structural features align with intermediates in alkaloid synthesis or protease inhibitor design .

- (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid: Used in peptide mimetics and chiral synthesis due to its stereochemical rigidity .

- 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid: Potential applications in medicinal chemistry as indole derivatives often target serotonin receptors or kinase enzymes .

- Caffeic Acid : Widely studied for antioxidant, anti-inflammatory, and anticancer properties, with uses in food preservation and cosmetics .

Biological Activity

7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is an organic compound that belongs to the class of tetrahydroisoquinolines. Its structure features a chlorine atom at the 7th position and a carboxylic acid group at the 4th position on the tetrahydroisoquinoline ring. This compound has garnered attention in various fields of research due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been noted for its potential as an enzyme inhibitor and receptor modulator , particularly in the context of neurological disorders and cancer treatment. One significant mechanism involves the inhibition of monoamine oxidase (MAO) , an enzyme crucial for neurotransmitter metabolism. By inhibiting MAO, this compound can increase neurotransmitter levels in the brain, which is beneficial in treating conditions such as depression and anxiety.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit promising antimicrobial activities. For instance, a study highlighted the synthesis of novel isoquinoline dipeptides that showed significant antibacterial effects against Escherichia coli and other pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were notably lower than standard antibiotics like ampicillin .

| Compound | Pathogen | MIC (μM) | Comparison to Ampicillin |

|---|---|---|---|

| 7g | E. coli | 66 | 5x more potent |

| 7e | P. aeruginosa | 83 | 4x more potent |

| Standard | Ampicillin | 332 | - |

Potential Therapeutic Applications

The compound's structural similarity to natural alkaloids suggests its utility in drug development. Research indicates that it may be effective as a STING (Stimulator of Interferon Genes) inhibitor , which could have implications for treating autoimmune diseases and certain cancers . By modulating STING activity, these compounds could potentially reduce inflammation and improve immune responses.

Case Studies and Research Findings

- Antibacterial Activity : A recent study synthesized various tetrahydroisoquinoline derivatives and tested their antibacterial properties against multiple strains. The results indicated that certain compounds exhibited significant inhibition against E. coli, outperforming conventional antibiotics .

- Neuroprotective Effects : Preliminary research has suggested that compounds similar to this compound may offer neuroprotective benefits by modulating neurotransmitter systems. This activity is particularly relevant for developing treatments for neurodegenerative diseases.

- Cancer Research : Investigations into the compound's role as a potential anticancer agent are ongoing. Its ability to inhibit specific pathways involved in tumor growth presents a promising avenue for future therapeutic strategies .

Q & A

Q. What are the key synthetic routes for 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves cyclization of substituted phenethylamine precursors. A common approach includes chlorination at the 7-position of the isoquinoline backbone, followed by carboxylation at the 4-position. Intermediates are characterized via nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) and mass spectrometry (MS) to confirm regioselectivity and purity. For example, analogous tetrahydroisoquinoline derivatives have been synthesized using Pd-catalyzed coupling reactions or acid-mediated cyclization .

Q. How is the stereochemical configuration of the compound determined?

Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For instance, (4R)-configured tetrahydroquinoline derivatives were analyzed using X-ray crystallography, revealing bond angles and torsion angles critical for confirming the absolute configuration . Chiral chromatography or circular dichroism (CD) may supplement structural analysis for enantiomeric purity assessment .

Q. What analytical techniques are essential for verifying molecular identity and purity?

- High-resolution mass spectrometry (HRMS) confirms the molecular formula.

- Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm).

- HPLC with UV/Vis detection quantifies purity, particularly for detecting chlorinated byproducts .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) is critical. For example, enzymatic resolution using lipases or esterases has been employed for analogous tetrahydroisoquinoline carboxylic acids to achieve >99% enantiomeric excess (ee). Solvent polarity and temperature are optimized to minimize racemization during carboxylation steps .

Q. What mechanisms underlie the compound’s biological activity in neurotransmitter systems?

The tetrahydroisoquinoline scaffold mimics endogenous neurotransmitters (e.g., dopamine). Computational docking studies suggest that the 7-chloro substituent enhances binding affinity to G-protein-coupled receptors (GPCRs), while the carboxylic acid group facilitates solubility and membrane permeability. In vitro assays (e.g., radioligand binding) are used to quantify receptor affinity and selectivity .

Q. How do structural modifications (e.g., halogen substitution) affect pharmacological activity?

Chlorine at the 7-position increases metabolic stability by resisting cytochrome P450 oxidation. Comparative studies with fluoro- or methoxy-substituted analogs show that electronegative groups at this position enhance receptor binding but may reduce bioavailability. Structure-activity relationship (SAR) models are built using logP calculations and in vivo pharmacokinetic data .

Q. How should contradictory data in biological assays be resolved?

Discrepancies in IC values across studies may arise from assay conditions (e.g., cell line variability, buffer pH). Normalize data using internal controls (e.g., reference inhibitors) and validate findings with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization). Meta-analyses of published datasets can identify confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.